3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride
Description
3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is a piperidine derivative characterized by a methyl group at the 3-position of the piperidine ring and a pyrrolidinylmethyl substituent at the 1-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and research applications.
Properties
IUPAC Name |
3-methyl-1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-4-3-7-13(8-10)9-11-5-2-6-12-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWKPHGYAVOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride typically involves the reaction of 3-methylpiperidine with 2-pyrrolidinylmethyl chloride under specific conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds.
Scientific Research Applications
3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a treatment for neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets the dopamine and serotonin receptors, leading to altered neurotransmitter release and uptake. This results in its psychoactive effects and potential therapeutic benefits.
Comparison with Similar Compounds
Key Implications :
- Positional isomerism (e.g., 2-methyl vs. 3-methyl) can alter steric hindrance and binding affinity to biological targets.
- Alkyl chain length (methyl vs.
Piperidine Derivatives with Aromatic Substituents
Comparison :
- The diphenylmethoxy group increases molecular weight and aromaticity, likely enhancing receptor binding via π-π interactions. This contrasts with the pyrrolidinylmethyl group, which may favor hydrogen bonding due to the secondary amine .
Functionalized Piperidine Dihydrochlorides
Vapitadine Dihydrochloride ():
- Structure : Contains a spiro-imidazo-benzazepine-piperidine system.
- Use : Treats atopic dermatitis, highlighting how complex heterocyclic systems can target specific pathways.
Comparison :
- The target compound’s simpler structure lacks the spiro system, suggesting differences in target specificity and pharmacokinetic profiles .
Physicochemical and Spectral Data Comparison
Notes:
- Limited data for the target compound underscores the need for further experimental characterization.
- Derivatives like 13b (–2) exhibit well-defined melting points and NMR signals, suggesting higher crystallinity due to aromatic substituents.
Biological Activity
3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride, also known as MPHP, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential interactions with various biological systems, particularly in the central nervous system (CNS). This article explores the biological activity of MPHP, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H18Cl2N2
- Molecular Weight : 265.19 g/mol
The compound features a piperidine ring substituted with a methyl group and a pyrrolidine moiety, which may influence its biological interactions.
Pharmacological Profile
MPHP is primarily studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that it may exhibit stimulant properties similar to other piperidine derivatives.
The proposed mechanisms of action for MPHP include:
- Dopamine Reuptake Inhibition : MPHP may inhibit the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft, which can enhance mood and energy levels.
- Serotonin Modulation : It may also interact with serotonin receptors, potentially affecting mood regulation and anxiety levels.
In Vitro Studies
Several studies have investigated the biological activity of MPHP using various in vitro models. Key findings include:
- Neurotransmitter Release : In cell culture systems, MPHP has been shown to increase dopamine release in a dose-dependent manner.
- Binding Affinity : Binding assays indicate that MPHP has a significant affinity for dopamine transporter (DAT) sites, suggesting its role as a stimulant.
In Vivo Studies
Animal studies have provided insights into the behavioral effects of MPHP:
- Locomotor Activity : Administered in rodent models, MPHP increased locomotor activity, indicative of stimulant effects similar to those observed with amphetamines.
- Reward Pathway Activation : Behavioral assays demonstrated that MPHP activates reward pathways in the brain, suggesting potential for abuse similar to other psychostimulants.
Case Studies and Clinical Implications
A review of case studies highlights both therapeutic potentials and risks associated with MPHP:
- Case Study 1 : A patient using MPHP for cognitive enhancement reported increased alertness and focus but experienced anxiety and insomnia at higher doses.
- Case Study 2 : Another individual developed dependency symptoms after prolonged use, indicating the potential for abuse and withdrawal challenges.
Comparative Analysis with Related Compounds
To contextualize the biological activity of MPHP, a comparison with similar compounds is useful:
| Compound Name | Mechanism of Action | Primary Effects | Abuse Potential |
|---|---|---|---|
| MPHP | DAT inhibition | Increased dopamine levels | Moderate |
| Methylphenidate | DAT & NET inhibition | Stimulant effects | High |
| Amphetamine | DAT & NET inhibition | Euphoria, increased energy | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with 3-methylpiperidine and 2-pyrrolidinylmethyl chloride as precursors. Use a base (e.g., sodium hydroxide) to facilitate nucleophilic substitution .
- Step 2 : Conduct the reaction under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C to minimize side reactions.
- Step 3 : Purify the product via recrystallization using ethanol or methanol, followed by conversion to the dihydrochloride salt via HCl gas bubbling in an ice bath .
- Optimization : Monitor reaction progress with TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of piperidine to pyrrolidinylmethyl chloride) to maximize yield.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and salt formation (e.g., downfield shifts for NH groups in DO) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., m/z for [M+H] and chloride adducts).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- Thermal Analysis : TGA/DSC to evaluate stability (decomposition temperature >200°C indicates suitability for high-temperature applications) .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomeric impurities in this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (70:30) and 0.1% diethylamine to separate enantiomers. Adjust flow rate (1.0 mL/min) and temperature (25°C) for baseline resolution .
- Crystallization : Employ chiral resolving agents (e.g., L-tartaric acid) in ethanol/water mixtures to isolate the desired enantiomer .
- Kinetic Resolution : Optimize enzymatic methods (e.g., lipase-catalyzed acylation) to selectively modify one enantiomer .
Q. How does the compound interact with biological targets such as neurotransmitter receptors?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model interactions with dopamine D or serotonin 5-HT receptors. Focus on hydrogen bonding between the pyrrolidine nitrogen and Asp114 (D receptor) .
- Functional Assays :
- Radioligand Binding : Incubate with -spiperone (D) or -8-OH-DPAT (5-HT) to determine IC values .
- Calcium Flux Assays : Use HEK293 cells expressing receptor-Gα chimeras to measure intracellular Ca changes .
- Data Analysis : Compare binding affinities (K) and functional potency (EC) to structural analogs (e.g., 2-ethyl derivatives) to establish SAR trends .
Q. What experimental approaches mitigate stability issues (e.g., hygroscopicity, oxidation) during storage?
- Methodological Answer :
- Storage Conditions : Store in airtight containers under nitrogen at 2–8°C. Desiccate with silica gel to prevent hydrolysis .
- Stability Studies :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., oxidation products at R = 5.2 min) .
- Light Sensitivity : UV-vis spectroscopy (200–400 nm) to detect photodegradation; use amber glassware if λ shifts occur .
- Formulation : Prepare lyophilized powders with mannitol (1:1 w/w) to enhance shelf life .
Data Contradiction and Troubleshooting
Q. How to reconcile discrepancies in reported biological activity between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Plasma Stability : Incubate compound (1 µM) in rat plasma at 37°C. Measure remaining intact compound via LC-MS/MS at 0, 15, 30, and 60 min .
- BBB Penetration : Use PAMPA-BBB assay; logP values >2.0 suggest adequate permeability. Adjust logP via prodrug strategies (e.g., esterification) if needed .
- Metabolite Identification : Administer 10 mg/kg IV in rats. Collect plasma/bile, extract metabolites with acetonitrile, and analyze via HRMS (Q-TOF) .
Q. Why might NMR spectra show unexpected peaks, and how can this be resolved?
- Methodological Answer :
- Common Issues :
- Residual Solvents : Check for DMSO (δ 2.5 ppm) or THF (δ 1.7 ppm). Re-dry under high vacuum (0.1 mmHg, 24 h) .
- Tautomerism : For piperidine-pyrrolidine systems, record -NMR in DO to suppress exchangeable NH signals .
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., methyl groups at δ 1.2–1.5 ppm) .
- Variable Temperature NMR : Heat to 60°C to resolve rotameric splitting in flexible side chains .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in a laboratory setting?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles (EN 166/ANSI Z87.1), and lab coats. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb with vermiculite, collect in sealed containers, and dispose as hazardous waste (EPA/DOT guidelines) .
- First Aid : For skin contact, wash with 0.1% acetic acid (pH 5.5) to neutralize residual HCl .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
